

Application Note: Scalable Synthesis of 2-(Hydroxymethyl)nicotinonitrile

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)nicotinonitrile

CAS No.: 182054-69-9

Cat. No.: B576098

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Part 1: Executive Summary & Strategic Route Selection

Target Molecule Profile[1]

- Compound: **2-(Hydroxymethyl)nicotinonitrile**
- CAS: 106778-27-6 (Generic) / Specific Isomer analogs often proprietary.
- Significance: A critical bifunctional pyridine building block. The orthogonal reactivity of the alcohol (nucleophile/electrophile precursor) and the nitrile (masked acid/amine) makes it a linchpin in the synthesis of boron-based antifungals (e.g., Tavaborole analogs) and kinase inhibitors.
- The Challenge: The electron-withdrawing nitrile group at the C3 position deactivates the pyridine ring, making N-oxidation sluggish, while simultaneously rendering the C2-methyl protons acidic, leading to potential side reactions. Furthermore, the nitrile is susceptible to hydrolysis under the vigorous conditions typically required for pyridine functionalization.

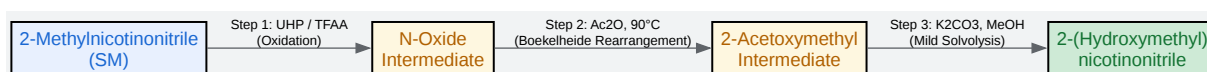
Route Selection: The Boekelheide Rearrangement

While direct oxidation of the methyl group (e.g.,

) is possible, it is often regiochemically promiscuous and difficult to stop at the alcohol stage. The Boekelheide Rearrangement is the industry-standard logic for this transformation, offering high regioselectivity.

The Pathway:

- N-Oxidation: Conversion of 2-methylnicotinonitrile to its N-oxide.
- Rearrangement: Reaction with an anhydride (Acetic or Trifluoroacetic) to form the ester.
- Solvolysis: Mild deprotection to the alcohol.



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Figure 1: Synthetic pathway highlighting the three distinct unit operations.

Part 2: Critical Process Parameters (CPP) & Safety Process Safety Assessment (The "Runaway" Risk)

The rearrangement step (Step 2) involves the reaction of a pyridine N-oxide with an anhydride. This reaction is highly exothermic and autocatalytic.

- Hazard: Accumulation of unreacted N-oxide and anhydride at low temperature followed by heating can lead to a thermal runaway (decomposition of N-oxide is explosive).
- Control Strategy: Operate in Semi-Batch (Dosing) Mode. The anhydride is heated to reaction temperature, and the N-oxide (dissolved in solvent) is dosed slowly to consume it instantaneously, preventing accumulation.

Reagent Selection Matrix

Parameter	Method A: mCPBA (Lab Scale)	Method B: H ₂ O ₂ / AcOH (Industrial)	Method C: UHP / TFAA (Recommended)
Scale Suitability	< 50 g	> 10 kg	100 g - 5 kg
Safety Profile	Low (Shock sensitive residue)	Medium (Peracetic acid formation)	High (Solid urea complex)
Reaction Time	Fast (2-4 h)	Slow (12-24 h)	Moderate (4-8 h)
Workup	Difficult (Benzoic acid removal)	Distillation required	Simple aqueous wash
Cost	High	Low	Moderate

Recommendation: For scale-up (100g to Pilot), Method C (Urea Hydrogen Peroxide / Trifluoroacetic Anhydride) is superior due to the balance of safety, kinetics, and ease of purification.

Part 3: Detailed Protocols

Step 1: N-Oxidation (The UHP/TFAA Method)

Rationale: The nitrile group deactivates the ring. Standard H₂O₂ is too slow. TFAA generates trifluoroperacetic acid in situ, a potent oxidant, while Urea Hydrogen Peroxide (UHP) acts as a safe, anhydrous source of H₂O₂.

Reagents:

- 2-Methylnicotinonitrile (1.0 equiv)[1]
- Urea Hydrogen Peroxide (UHP) (2.5 equiv)
- Trifluoroacetic Anhydride (TFAA) (2.4 equiv)
- Dichloromethane (DCM) or Acetonitrile (MeCN) [10 vol]

Protocol:

- Setup: Charge 2-Methylnicotinonitrile and UHP into a reactor with DCM. Cool to 0°C.[2]
- Activation: Add TFAA dropwise via an addition funnel. Caution: Exothermic. Maintain internal temperature
- Reaction: Allow warming to room temperature (20-25°C). Stir for 4-6 hours.
 - IPC (In-Process Control): Monitor by HPLC (Target: < 2% SM).
- Quench: Cool to 0°C. Slowly add water (5 vol) to quench excess anhydride.
- Neutralization: Adjust pH to 7-8 using saturated
or
. Caution:
evolution.
- Workup: Separate phases. Extract aqueous layer with DCM (2x).[2] Wash combined organics with brine.[3] Dry (
) and concentrate.
 - Purification: The N-oxide is usually clean enough (>95%) for the next step. If not, recrystallize from EtOAc/Hexane.

Step 2: Boekelheide Rearrangement (The Critical Step)

Rationale: We use Acetic Anhydride (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

) for the rearrangement.[4] While TFAA allows room temp rearrangement, it is prohibitively expensive for scale. We mitigate the

thermal risk via dosing.

Reagents:

- 2-Methylnicotinonitrile N-oxide (from Step 1)
- Acetic Anhydride (

) (5.0 equiv)
- Solvent: Toluene or excess

Protocol (Semi-Batch Dosing):

- Heel Preparation: Charge 20% of the total

volume into the reactor. Heat to 90°C.
- Feed Preparation: Dissolve the N-oxide in the remaining

(or Toluene if solubility is an issue).
- Dosing: Slowly feed the N-oxide solution into the hot heel over 2-4 hours.
 - Critical: Maintain temperature between 90-100°C. If temp drops, stop feed (accumulation risk). If temp spikes, stop feed (runaway risk).
- Post-Reaction: Stir at 90°C for an additional 1-2 hours.
 - IPC: HPLC should show complete consumption of N-oxide.
- Workup: Distill off excess

and Toluene under reduced pressure. The residue is the crude acetate ester.

Step 3: Selective Hydrolysis

Rationale: Strong base (NaOH) or acid (HCl) will hydrolyze the nitrile to an amide/acid. We must use mild transesterification conditions.

Reagents:

- Crude Acetate Intermediate

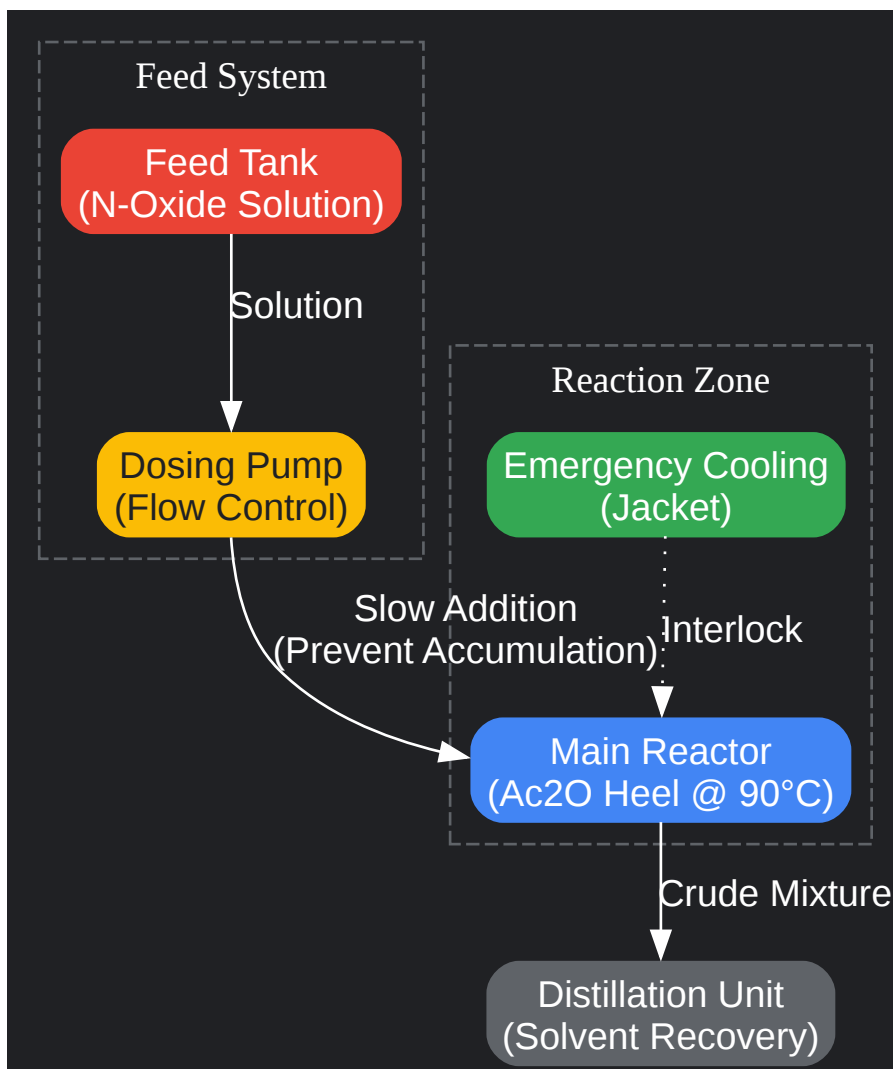
- Potassium Carbonate () (0.5 equiv)
- Methanol (MeOH) (10 vol)

Protocol:

- Dissolve the crude acetate in MeOH. Cool to 0°C.[2]
- Add solid .
- Stir at 0°C to 10°C for 2 hours. Do not heat.
- IPC: Monitor disappearance of ester.
- Filtration: Filter off solid salts.
- Concentration: Remove MeOH under vacuum.
- Purification: The residue is partitioned between EtOAc and Water. The product is in the organic layer.[5]
 - Final Polish: Recrystallization from MTBE or Column Chromatography (DCM/MeOH) if high purity is required for pharma use.

Part 4: Process Flow & Engineering Controls

The following diagram illustrates the semi-batch setup required for the safety-critical rearrangement step.



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Figure 2: Engineering control diagram for the exothermic Boekelheide rearrangement.

Part 5: Analytical Specifications

Test	Method	Acceptance Criteria
Appearance	Visual	Off-white to pale yellow solid
Purity	HPLC (254 nm)	> 98.0% a/a
N-Oxide Content	HPLC	< 0.1% (Safety Critical)
Water Content	KF Titration	< 0.5% w/w
Identity	¹ H-NMR	Conforms to structure

¹H NMR (Typical, DMSO-d₆):

8.8 (dd, 1H), 8.2 (dd, 1H), 7.6 (m, 1H), 5.6 (t, OH), 4.7 (d, CH₂). Note: Shifts may vary slightly based on concentration.

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